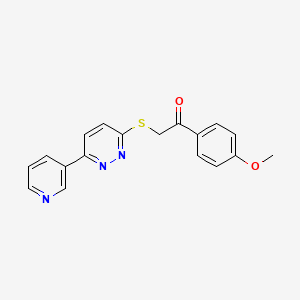

![molecular formula C12H15NO2 B2698426 N-[2-(3-methoxyphenyl)ethyl]prop-2-enamide CAS No. 1201920-98-0](/img/structure/B2698426.png)

N-[2-(3-methoxyphenyl)ethyl]prop-2-enamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Chemical Interactions and Crystal Packing

The study of ethyl (2Z)-2-cyano-3-[(4-methoxyphenyl)amino]prop-2-enoate highlights the utilization of N⋯π and O⋯π interactions rather than "directed" hydrogen bonding in crystal packing. This compound forms a simple 1-D double-column through these rare nonhydrogen bonding interactions, demonstrating the intricate ways molecules can organize themselves in solid states (Zhenfeng Zhang et al., 2011).

Metabolic Pathways Identification

The identification of metabolites for designer drugs, including substances structurally related to N-[2-(3-methoxyphenyl)ethyl]prop-2-enamide, provides insights into their metabolic pathways. This research is crucial for understanding how these compounds are processed in the human body and can guide therapeutic and toxicological evaluations (K. Zaitsu et al., 2009).

Structural Analysis and Hydrogen Bonding

N-substituted 3,5-diphenyl-2-pyrazoline-1-thiocarboxamides, including compounds with methoxyphenyl groups, have been analyzed to understand their geometric parameters and hydrogen bonding patterns. Such studies are foundational for designing molecules with desired properties and biological activities (Y. Köysal et al., 2005).

Corrosion Inhibition

The synthesis of Ethyl hydrogen [(3-methoxyphenyl)(methylamino) methyl]phosphonate demonstrates applications in corrosion inhibition. These molecules have shown to effectively prevent corrosion in metals, which is significant for industrial applications, highlighting the practical applications of chemical research beyond pharmaceuticals (M. Djenane et al., 2019).

Fluorescent Dye Development

Research into N-Ethoxycarbonylpyrene- and perylene thioamides as building blocks for synthesizing fluorescent dyes demonstrates the role of similar compounds in developing new materials for imaging and sensing applications. These compounds exhibit significant fluorescence and can be tuned for specific applications, marking an important intersection of organic chemistry and material science (Marzena Witalewska et al., 2019).

Mécanisme D'action

Target of Action

The primary target of N-[2-(3-methoxyphenyl)ethyl]prop-2-enamide A similar compound, entacapone, which is a derivative of n-[2-(3-methoxyphenyl)ethyl]prop-2-enamide, is known to inhibit the enzyme catechol-o-methyltransferase (comt) .

Mode of Action

The exact mode of action of N-[2-(3-methoxyphenyl)ethyl]prop-2-enamide It’s worth noting that its derivative, entacapone, works by inhibiting the comt enzyme, which metabolizes l-dopa, a precursor of dopamine . By inhibiting this enzyme, Entacapone increases the bioavailability of L-DOPA .

Biochemical Pathways

The specific biochemical pathways affected by N-[2-(3-methoxyphenyl)ethyl]prop-2-enamide Based on the mode of action of its derivative, entacapone, it can be inferred that it might affect the dopamine synthesis pathway by increasing the availability of l-dopa .

Result of Action

The specific molecular and cellular effects of N-[2-(3-methoxyphenyl)ethyl]prop-2-enamide Based on the known effects of its derivative, entacapone, it can be inferred that it might increase the levels of dopamine in the brain by enhancing the bioavailability of l-dopa .

Orientations Futures

Propriétés

IUPAC Name |

N-[2-(3-methoxyphenyl)ethyl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-3-12(14)13-8-7-10-5-4-6-11(9-10)15-2/h3-6,9H,1,7-8H2,2H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRQIFEKKVLOHSK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CCNC(=O)C=C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(3-methoxyphenyl)ethyl]prop-2-enamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(1-Phenylethyl)carbamoyl]methyl 4-tert-butylbenzoate](/img/structure/B2698346.png)

![rac-[(2R,3S)-2-(1-ethyl-1H-pyrazol-4-yl)oxan-3-yl]methanol, trans](/img/structure/B2698354.png)

![1,3-dimethyl-6-propyl-5-((4-(trifluoromethyl)benzyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2698362.png)

![(3S,4S)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxylic acid](/img/structure/B2698366.png)